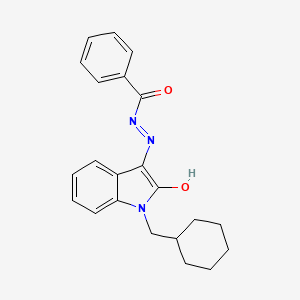
Octane Ceftizoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane Ceftizoxime: is a third-generation cephalosporin antibiotic. It is a semisynthetic compound that is highly resistant to a broad spectrum of beta-lactamases and is effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . This antibiotic is used in the treatment of various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Octane Ceftizoxime involves several steps. One method includes reducing the temperature of purified water to 0-5°C, adding ceftizoxime acid into the purified water, and then adding a buffer solution. A salt-forming agent is then added to the solution, controlling the temperature to 0-5°C and stirring until the solution is clear. Sodium chloride is added, and the solution is stirred until clear. Activated carbon is used for decoloring, followed by filtration. Ethanol is added to the solution, and ceftizoxime sodium seed crystals are grown. The crystals are then filtered, washed, and dried to obtain ceftizoxime sodium powder .
Industrial Production Methods: : The industrial production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature and pH, as well as the use of high-purity reagents to ensure the quality and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: : Octane Ceftizoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include sodium chloride, ethanol, and activated carbon. The reactions typically occur under controlled temperature and pH conditions to ensure the stability and effectiveness of the compound .
Major Products Formed: : The major product formed from these reactions is ceftizoxime sodium, which is used in various pharmaceutical formulations .
Scientific Research Applications
Octane Ceftizoxime has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-lactam antibiotics. In biology, it is used to study the mechanisms of bacterial resistance and the effectiveness of antibiotics. In medicine, it is used to treat various bacterial infections, including those caused by resistant strains. In industry, it is used in the development of new antibiotics and other pharmaceutical products .
Mechanism of Action
The mechanism of action of Octane Ceftizoxime involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The compound has excellent beta-lactamase stability and good in vitro activity against various pathogens, including Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Octane Ceftizoxime include other third-generation cephalosporins such as cefuroxime, cefpodoxime, and cefmenoxime .
Uniqueness: : this compound is unique due to its high resistance to beta-lactamases and its broad spectrum of activity against both gram-positive and gram-negative organisms. Unlike other third-generation cephalosporins, the whole C-3 side chain in this compound has been removed to prevent deactivation by hydrolytic enzymes .
Properties
Molecular Formula |
C13H15N5O5S2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H15N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h4,6,8,11H,2-3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7+/t6?,8-,11-/m1/s1 |
InChI Key |
GTMGOCSOUCFSBO-GJHWGMOBSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(CCS3)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(CCS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



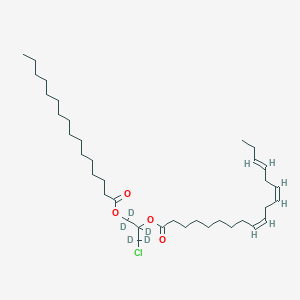
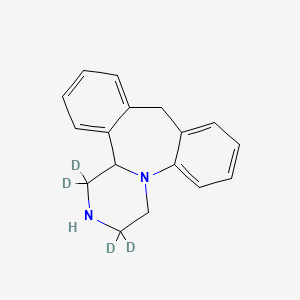

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
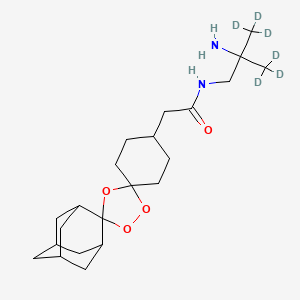
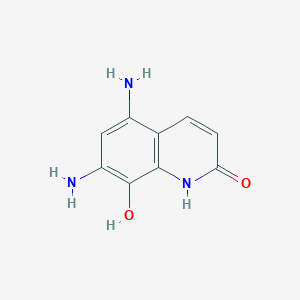
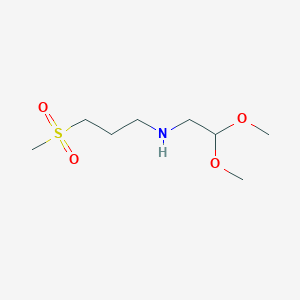
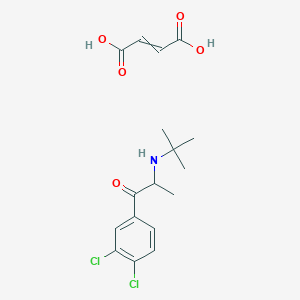
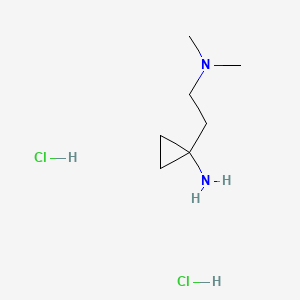
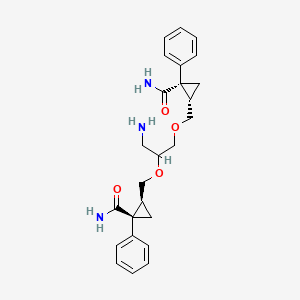
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
